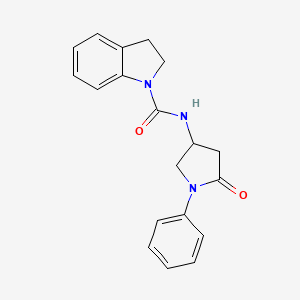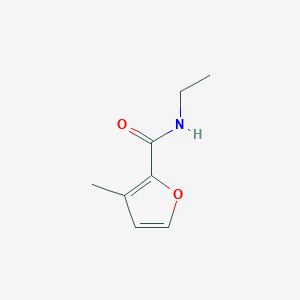![molecular formula C13H17NO2 B7458409 [4-(Hydroxymethyl)phenyl]-(2-methylpyrrolidin-1-yl)methanone](/img/structure/B7458409.png)
[4-(Hydroxymethyl)phenyl]-(2-methylpyrrolidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(Hydroxymethyl)phenyl]-(2-methylpyrrolidin-1-yl)methanone, also known as HMP, is a chemical compound that has been studied extensively for its potential applications in scientific research. HMP is a derivative of the popular drug, methamphetamine, and has been found to have unique properties that make it useful in various laboratory experiments.
作用机制
The mechanism of action of [4-(Hydroxymethyl)phenyl]-(2-methylpyrrolidin-1-yl)methanone involves the inhibition of dopamine transporters in the brain. Dopamine is a neurotransmitter that plays a key role in reward-motivated behavior and addiction. By inhibiting dopamine transporters, [4-(Hydroxymethyl)phenyl]-(2-methylpyrrolidin-1-yl)methanone increases the levels of dopamine in the brain, leading to increased feelings of reward and pleasure.
Biochemical and Physiological Effects:
[4-(Hydroxymethyl)phenyl]-(2-methylpyrrolidin-1-yl)methanone has been found to have various biochemical and physiological effects on the body. In addition to its effects on dopamine transporters, [4-(Hydroxymethyl)phenyl]-(2-methylpyrrolidin-1-yl)methanone has been found to increase the levels of other neurotransmitters such as norepinephrine and serotonin. [4-(Hydroxymethyl)phenyl]-(2-methylpyrrolidin-1-yl)methanone has also been found to increase heart rate and blood pressure, which can have both positive and negative effects depending on the context.
实验室实验的优点和局限性
One of the main advantages of using [4-(Hydroxymethyl)phenyl]-(2-methylpyrrolidin-1-yl)methanone in laboratory experiments is its potency as a dopamine transporter inhibitor. This makes it useful in studying the effects of dopamine on the brain and in developing new treatments for addiction. However, [4-(Hydroxymethyl)phenyl]-(2-methylpyrrolidin-1-yl)methanone also has some limitations, including its potential for toxicity and its effects on other neurotransmitters and physiological systems.
未来方向
There are many possible future directions for research on [4-(Hydroxymethyl)phenyl]-(2-methylpyrrolidin-1-yl)methanone. Some potential areas of study include the development of new treatments for addiction, the use of [4-(Hydroxymethyl)phenyl]-(2-methylpyrrolidin-1-yl)methanone in studying the effects of dopamine on the brain, and the investigation of the potential neuroprotective effects of [4-(Hydroxymethyl)phenyl]-(2-methylpyrrolidin-1-yl)methanone in neurodegenerative diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of [4-(Hydroxymethyl)phenyl]-(2-methylpyrrolidin-1-yl)methanone and to identify any potential risks associated with its use.
合成方法
The synthesis of [4-(Hydroxymethyl)phenyl]-(2-methylpyrrolidin-1-yl)methanone involves the reaction of 4-hydroxyacetophenone and 2-methylpyrrolidine with paraformaldehyde in the presence of hydrochloric acid. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学研究应用
[4-(Hydroxymethyl)phenyl]-(2-methylpyrrolidin-1-yl)methanone has been used in various scientific research applications, including studies on the central nervous system, drug addiction, and neurodegenerative diseases. [4-(Hydroxymethyl)phenyl]-(2-methylpyrrolidin-1-yl)methanone has been found to act as a potent dopamine transporter inhibitor, which makes it useful in studying the effects of dopamine on the brain. Additionally, [4-(Hydroxymethyl)phenyl]-(2-methylpyrrolidin-1-yl)methanone has been used to study the mechanisms underlying drug addiction and to develop new treatments for addiction.
属性
IUPAC Name |
[4-(hydroxymethyl)phenyl]-(2-methylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10-3-2-8-14(10)13(16)12-6-4-11(9-15)5-7-12/h4-7,10,15H,2-3,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZYSVZSRFGTOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN1C(=O)C2=CC=C(C=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Hydroxymethyl)phenyl]-(2-methylpyrrolidin-1-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl (Z)-2-cyano-3-[4-[(4-oxo-2,6-diphenyl-1,4lambda5-oxaphosphinin-4-yl)amino]phenyl]prop-2-enoate](/img/structure/B7458329.png)

![1-[(2-Methylphenyl)methyl]-3-[[4-(morpholin-4-ylmethyl)phenyl]methyl]urea](/img/structure/B7458342.png)
![N-[1-(3-chlorophenyl)ethyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B7458358.png)
![N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide](/img/structure/B7458360.png)


![6-[(4-Ethoxy-3-methoxyphenyl)methyl]-9-methoxyindolo[3,2-b]quinoxaline](/img/structure/B7458384.png)
![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)-2-pyrrolidinone](/img/structure/B7458387.png)
![4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)-2-pyrrolidinone](/img/structure/B7458391.png)
![1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea](/img/structure/B7458394.png)


